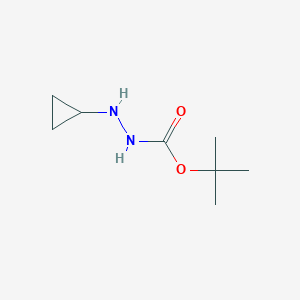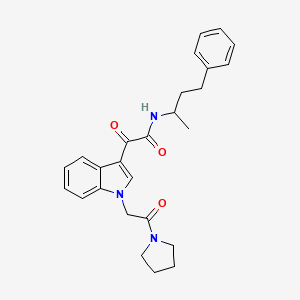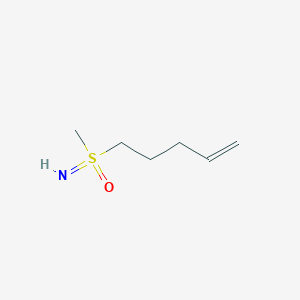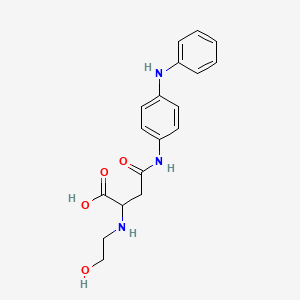![molecular formula C12H14FN3O B2791252 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196444-68-3](/img/structure/B2791252.png)
1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPPP and is classified as a piperazine derivative. FPPP has been studied for its potential use in medicinal chemistry, particularly in the development of new drugs.
作用机制
The exact mechanism of action of FPPP is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain. FPPP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
FPPP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood, motivation, and cognitive function. FPPP has also been shown to have anxiolytic and anti-depressant effects, making it a potential candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
FPPP has several advantages and limitations for lab experiments. One of the advantages is that it has a high affinity for various receptors in the central nervous system, making it a potential candidate for the development of new drugs. However, the limitations of FPPP include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of FPPP. One potential direction is the development of new drugs for the treatment of various neurological disorders. Another potential direction is the study of FPPP's potential toxicity and the development of safer alternatives. Further research is also needed to fully understand the mechanism of action of FPPP and its potential applications in other fields of study.
Conclusion:
In conclusion, FPPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The synthesis method of FPPP involves the reaction of 3-fluoropyridine-2-amine with propargyl bromide in the presence of triethylamine. FPPP has been extensively studied for its potential applications in the development of new drugs for the treatment of various neurological disorders. FPPP has several advantages and limitations for lab experiments, and there are several future directions for the study of FPPP.
合成方法
The synthesis of FPPP involves the reaction of 3-fluoropyridine-2-amine with propargyl bromide in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of potassium carbonate to obtain 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
FPPP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a high affinity for various receptors in the central nervous system, including dopamine, serotonin, and norepinephrine receptors. This makes FPPP a potential candidate for the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-2-11(17)15-6-8-16(9-7-15)12-10(13)4-3-5-14-12/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMXMHBVRSUXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2791180.png)
![1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2791181.png)
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)
